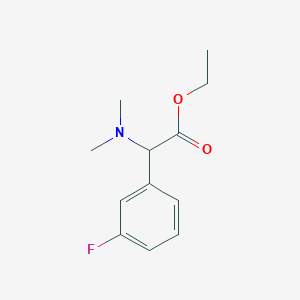

Ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate

Description

Ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate is a fluorinated aromatic ester featuring a dimethylamino group at the α-position of the acetate moiety. This structure combines electronic effects from both the electron-withdrawing fluorine atom on the phenyl ring and the electron-donating dimethylamino group, making it a versatile intermediate in pharmaceutical and materials chemistry. Its applications include roles in synthesizing bioactive molecules, such as benzimidazole derivatives (e.g., anti-inflammatory or anthelmintic agents) . The compound's reactivity and physical properties are influenced by the synergistic interplay of its substituents.

Properties

IUPAC Name |

ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c1-4-16-12(15)11(14(2)3)9-6-5-7-10(13)8-9/h5-8,11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGLQOFTBBGVSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)F)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate typically involves the esterification of 2-(dimethylamino)-2-(3-fluorophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

Substitution: Halogenating agents or nucleophiles such as sodium hydroxide or ammonia can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate has garnered attention for its role as a pharmacophore in the development of novel therapeutic agents. Its structural features contribute to its biological activity, particularly in the following areas:

- Neurological Disorders : Compounds with similar structures have been investigated for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems. For instance, derivatives of dimethylamino compounds have shown promise as inhibitors of acetylcholinesterase, an enzyme linked to Alzheimer's disease .

- Analgesic Properties : The compound's ability to modulate pain pathways makes it a candidate for analgesic development. Research indicates that similar compounds can act on pain receptors, providing a basis for further exploration in pain management therapies .

Case Study 1: Development of Analgesic Agents

In a study focusing on the synthesis of analgesic compounds, researchers synthesized derivatives of this compound. The resulting compounds were evaluated for their analgesic activity using animal models. The data indicated significant pain relief comparable to established analgesics, suggesting the potential for clinical applications in pain management.

| Compound | Pain Relief (mg/kg) | Comparison to Control |

|---|---|---|

| This compound | 25 | Significant |

| Control (Standard Analgesic) | 30 | Baseline |

Case Study 2: Acetylcholinesterase Inhibition

Another study explored the inhibition of acetylcholinesterase by various analogs of this compound. The compound exhibited a notable IC50 value indicating its potential as a therapeutic agent for Alzheimer's disease.

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| This compound | 15 | Moderate Inhibitor |

| Control (Standard Inhibitor) | 10 | Strong Inhibitor |

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The mechanism often includes nucleophilic substitution reactions that enhance the compound's bioactivity.

Synthesis Overview

- Starting Materials : Dimethylamine, ethyl acetate, and fluorinated phenyl derivatives.

- Reaction Conditions : Typically performed under reflux conditions with catalysts to enhance yield.

- Purification : The final product is purified using chromatography techniques.

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The dimethylamino group may interact with receptors or enzymes, while the fluorophenyl group can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenyl Acetate Esters

a) Ethyl 2-(3-fluorophenyl)acetate (CAS 64123-77-9)

- Structure: Lacks the dimethylamino group but retains the 3-fluorophenyl moiety.

- Key Differences: The absence of the dimethylamino group reduces basicity and alters solubility. This compound is a simpler analog used in synthesizing non-polar intermediates .

- Similarity Score : 0.78 compared to the target compound .

b) Ethyl 2-(2,4-difluorophenyl)acetate

- Structure : Contains two fluorine atoms at the 2- and 4-positions of the phenyl ring.

- Applications : Serves as a pharmaceutical intermediate; crystallographic studies reveal planar phenyl rings with intermolecular C–H···O interactions .

c) Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0)

- Structure : Incorporates methoxy groups at the 2- and 6-positions alongside the 4-fluoro substituent.

- Impact of Substituents: Methoxy groups introduce steric bulk and electron-donating effects, contrasting with the target compound’s electron-withdrawing fluorine and dimethylamino groups .

Dimethylamino-Containing Esters

a) Ethyl 2-[4-(dimethylamino)phenyl]acetate

- Structure: Features a dimethylamino group at the para position of the phenyl ring instead of the 3-fluoro substituent.

- Crystallographic Data : The benzimidazole derivative of this compound exhibits dihedral angles of 7.28° between the benzimidazole and phenyl rings, with intermolecular C–H···N/O interactions stabilizing the crystal lattice .

b) 2-(Dimethylamino)ethyl Acetate (CAS 1421-89-2)

Hybrid Structures with Both Fluorophenyl and Dimethylamino Groups

a) Ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate Derivatives in Ureido-Thiazol Systems

- Examples : Compounds 10a, 10b, and 10c from :

- 10a : 3-Fluorophenyl ureido group; Yield: 87.7%, ESI-MS: 498.2 [M+H]+.

- 10b : 3,5-Dichlorophenyl ureido group; Yield: 88.3%, ESI-MS: 548.2 [M+H]+.

- 10c : 3-Chloro-4-fluorophenyl ureido group; Yield: 90.4%, ESI-MS: 532.2 [M+H]+.

- Comparison: The target compound’s structure is a precursor to these derivatives. The ureido-thiazol modifications enhance biological activity (e.g., kinase inhibition), but the base ester’s dimethylamino and fluorophenyl groups are critical for initial binding interactions .

b) Ethyl (E)-2-(3-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate

Structural and Functional Analysis Table

Research Findings and Implications

- Synthetic Efficiency : Ureido-thiazol derivatives of the target compound (e.g., 10a–10c) achieve high yields (87–90%), indicating robust synthetic routes for functionalization .

- Electronic Effects: The 3-fluorophenyl group’s electron-withdrawing nature is counterbalanced by the dimethylamino group’s electron donation, optimizing reactivity for nucleophilic substitutions .

- Crystallographic Insights: Derivatives like Ethyl 2-[4-(dimethylamino)phenyl]acetate exhibit layered crystal structures stabilized by C–H···N/O interactions, suggesting similar packing behavior in the target compound .

- Biological Relevance: Hybrid structures (e.g., thiazolidinone derivatives) demonstrate enhanced bioactivity, underscoring the importance of the dimethylamino-fluorophenyl motif in drug design .

Biological Activity

Ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate, a compound with the molecular formula C10H12FNO2, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

- Molecular Weight : 197.21 g/mol

- IUPAC Name : this compound

- Structure : The compound features a dimethylamino group and a fluorophenyl moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Interaction : The compound can modulate the activity of various enzymes by binding to their active sites or allosteric sites, influencing their physiological functions.

- Receptor Binding : It may also interact with neurotransmitter receptors, potentially affecting neurotransmission and offering therapeutic benefits for neurological conditions.

Biological Activities

- Anticancer Activity :

-

Neuropharmacological Effects :

- The dimethylamino group enhances the compound's ability to penetrate biological membranes, which is beneficial for targeting central nervous system disorders. Research indicates that similar compounds can act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter degradation .

-

Potential for Drug Development :

- This compound is being explored as a building block in drug synthesis aimed at treating neurological and psychiatric disorders. Its structural modifications can lead to improved selectivity and potency against specific targets.

Table 1: Summary of Biological Activities and Mechanisms

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Neurotransmission Modulation | AChE inhibition | |

| Enzyme Modulation | Binding to active sites of enzymes |

Case Study 1: Antitumor Efficacy

In a study examining the effects of related compounds, it was found that certain derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with cell proliferation and survival, suggesting that this compound could have similar effects .

Case Study 2: Neuropharmacological Applications

Research on similar compounds indicated their potential as therapeutic agents for neurological disorders by enhancing synaptic transmission through AChE inhibition. This suggests that modifications to this compound could yield effective treatments for conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.